tert-Butyl 6-hydroxyhexahydro-1H-cyclopenta[c]pyridine-2(3H)-carboxylate

Lipophilicity Drug-likeness Metabolic stability

This compound (CAS 1824531-50-1) is a Boc-protected octahydrocyclopenta[c]pyridine bearing a secondary hydroxyl group at the 6‑position. As a constrained bicyclic amine building block, it serves advanced medicinal chemistry and organic synthesis programmes that require a defined spatial orientation of the hydroxyl handle.

Molecular Formula C13H23NO3
Molecular Weight 241.33 g/mol
Cat. No. B11775920
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 6-hydroxyhexahydro-1H-cyclopenta[c]pyridine-2(3H)-carboxylate
Molecular FormulaC13H23NO3
Molecular Weight241.33 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC2CC(CC2C1)O
InChIInChI=1S/C13H23NO3/c1-13(2,3)17-12(16)14-5-4-9-6-11(15)7-10(9)8-14/h9-11,15H,4-8H2,1-3H3
InChIKeyNUGMELYNLSUXDH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 6-hydroxyhexahydro-1H-cyclopenta[c]pyridine-2(3H)-carboxylate – Key Procurement & Selection Attributes


This compound (CAS 1824531-50-1) is a Boc-protected octahydrocyclopenta[c]pyridine bearing a secondary hydroxyl group at the 6‑position. As a constrained bicyclic amine building block, it serves advanced medicinal chemistry and organic synthesis programmes that require a defined spatial orientation of the hydroxyl handle . The tert-butyl carbamate (Boc) group provides orthogonal protection, enabling selective deprotection under acidic conditions while preserving the hydroxyl moiety for downstream derivatisation .

Procurement Risks of Substituting tert-Butyl 6-hydroxyhexahydro-1H-cyclopenta[c]pyridine-2(3H)-carboxylate with In‑Class Analogs


Within the octahydrocyclopenta[c]pyridine scaffold, small changes at the 6‑position (hydroxy → oxo → amino) produce large shifts in lipophilicity that directly alter solubility, metabolic stability, and downstream synthetic compatibility. The hydroxyl analogue exhibits a calculated LogP of 1.19, approximately 0.8 log units lower than the amino analogue (LogP 1.98) and 1.0 log unit lower than the oxo analogue (LogP 2.22) . These differences cannot be compensated for by simple stoichiometric adjustments; therefore, generic substitution without re-optimisation of reaction conditions or biological assays risks reproducibility failure.

Quantitative Differentiation Evidence for tert-Butyl 6-hydroxyhexahydro-1H-cyclopenta[c]pyridine-2(3H)-carboxylate


Reduced Lipophilicity (LogP) vs. 6‑Amino and 6‑Oxo Congeners

The target 6‑hydroxy compound has a calculated LogP of 1.19, making it markedly more hydrophilic than the 6‑amino analogue (LogP 1.98) and the 6‑oxo analogue (LogP 2.22) . This lower lipophilicity correlates with improved aqueous solubility and, in the context of lead optimisation, potentially reduced nonspecific binding and metabolic liability .

Lipophilicity Drug-likeness Metabolic stability

Hydrogen‑Bond Donor (HBD) Count Differentiates from 6‑Oxo and 6‑Amino Scaffolds

The 6‑hydroxy substituent contributes exactly one hydrogen‑bond donor (the –OH proton), whereas the 6‑oxo analogue has zero HBD and the 6‑amino analogue has two HBD (the –NH₂ group) . This single‑donor characteristic places the compound in a distinct property space that balances solubility and membrane permeability, a key consideration in oral drug design .

Hydrogen bonding Permeability Oral bioavailability

Supplier‑Specific Purity Tiers Enable Fit‑for‑Purpose Procurement

The target compound is commercially available at purity levels spanning 95 % (AKSci), 97 % (Fluorochem, Leyan, CymitQuimica), and 98 % (MolCore) . This multi‑tier availability allows purchasers to balance cost against assay stringency; for example, a 98 % grade may be mandated for sensitive biological screening while 95 % material suffices for early‑stage synthesis.

Purity Quality control Vendor comparison

Synthetic Versatility of the Secondary Alcohol Handle

The aliphatic secondary alcohol at C6 is amenable to a broad range of transformations—esterification, Mitsunobu displacement, oxidation to the ketone, or phosphorylation—without affecting the Boc group . This orthogonal reactivity contrasts with the 6‑amino analogue, where the amine competes with the piperidine nitrogen for electrophiles, and with the 6‑oxo analogue, which lacks a versatile pro‑chiral centre .

Derivatisation Parallel synthesis Boc protection

Optimal Use Cases for tert-Butyl 6-hydroxyhexahydro-1H-cyclopenta[c]pyridine-2(3H)-carboxylate


Lead Optimisation Campaigns Targeting Oral Bioavailability

With a measured LogP of 1.19 and a single hydrogen‑bond donor, this building block is ideally suited for incorporation into CNS‑ or orally‑targeted lead series where excessive lipophilicity would compromise permeability or metabolic stability. Its lower LogP relative to the 6‑amino and 6‑oxo analogues means structure‑activity relationship explorations can access more drug‑like physicochemical space without de novo scaffold design.

Scaffold‑Hopping in Protease‑Activated Receptor 1 (PAR1) Antagonist Programs

Octahydrocyclopenta[c]pyridines have been documented as metabolically improved scaffolds in PAR1 antagonist development . The 6‑hydroxy variant provides a defined polar handle for modulating potency and selectivity, while the Boc group facilitates late‑stage diversification. Its intermediate lipophilicity and single‑donor hydrogen‑bond profile differentiate it from previously explored octahydroindene cores.

Parallel Library Synthesis Requiring Orthogonal Protecting‑Group Strategy

The combination of a Boc‑protected piperidine and a free hydroxyl group enables sequential functionalisation without protecting‑group crossover. Procurement of the 97–98 % purity grade ensures consistent input quality for automated parallel synthesis workflows , minimising batch‑to‑batch variability in array production.

Quality‑Controlled Procurement for High‑Throughput Screening (HTS)

Because the compound is available at multiple purity tiers—including a certified NLT 98 % grade —HTS facilities can specify the appropriate purity for their assay tolerances. The availability of at least four independent suppliers reduces supply‑chain risk and supports competitive sourcing for large‑scale screening campaigns.

Quote Request

Request a Quote for tert-Butyl 6-hydroxyhexahydro-1H-cyclopenta[c]pyridine-2(3H)-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.